Fmoc-L-2-Furylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370317 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159611-02-6 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-furylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc L 2 Furylalanine and Its Conjugates
Strategies for the Preparation of Fmoc-L-2-Furylalanine
The preparation of this compound involves creating the chiral amino acid L-2-furylalanine and subsequently protecting its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Achieving the desired L-stereochemistry is critical for biological applications. Asymmetric synthesis provides a direct route to enantiomerically pure L-2-furylalanine. One notable method is the asymmetric hydrogenation of prochiral dehydroamino acid precursors. nih.gov This process utilizes chiral catalysts, such as rhodium complexes with amino-phosphine-phosphinite ligands, to stereoselectively reduce the double bond of the precursor, yielding the L-amino acid with high enantiomeric excess. nih.gov Research has demonstrated that this approach can achieve enantioselectivities ranging from 70-90% ee. nih.gov The efficiency of this method allows for substrate-to-catalyst ratios as high as 2,000, making it suitable for larger-scale preparations. nih.gov
Another powerful strategy for asymmetric amino acid synthesis involves the use of chiral Ni(II) complexes derived from Schiff bases and glycine (B1666218). nih.gov This method allows for the asymmetric alkylation of the glycine Schiff base with an appropriate electrophile. For L-2-furylalanine, this would involve a 2-(halomethyl)furan. After the alkylation step, the resulting complex is disassembled to release the desired L-amino acid, which can then be protected with an Fmoc group using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). nih.gov
Table 1: Asymmetric Synthesis of Furylalanine Derivatives
| Method | Catalyst/Reagent | Enantioselectivity (% ee) | Key Feature |
|---|---|---|---|
| Asymmetric Hydrogenation | Amino-phosphine-phosphinite-rhodium complexes | 70-90% | High substrate-to-catalyst ratios, suitable for scale-up. nih.gov |
| Chiral Ni(II) Complex Alkylation | (S)-Ni(II) complex of a Schiff base | High diastereoselectivity reported for analogs. nih.gov | Versatile method for various tailor-made amino acids. nih.gov |
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce chiral compounds. While specific chemo-enzymatic routes for this compound are not extensively detailed in the provided context, general principles can be applied. For instance, enzymes like phenylalanine ammonia-lyase (PAL) can catalyze the addition of ammonia (B1221849) to a cinnamic acid derivative. nih.gov A chemo-enzymatic strategy for L-2-furylalanine could involve the chemical synthesis of a suitable precursor, (E)-3-(furan-2-yl)acrylic acid, followed by an enzymatic amination step to stereoselectively form the L-amino acid. nih.gov Following the enzymatic step, standard chemical procedures would be used to introduce the Fmoc protecting group. nih.gov This approach leverages the high stereoselectivity of enzymes to establish the chiral center, often under mild, environmentally friendly conditions. nih.govresearchgate.net
The most direct precursor-based pathway involves the N-protection of L-2-furylalanine itself. Once the optically pure L-2-furylalanine is obtained, either through resolution or asymmetric synthesis, it can be readily converted to its Fmoc derivative. A common and efficient method involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.govchemicalbook.com For example, a documented synthetic route shows the preparation of this compound from the methyl ester of L-2-furylalanine and 9-fluorenylmethyl chloroformate. chemicalbook.com
Incorporation of this compound into Peptide Sequences
The primary application of this compound is as a building block in the synthesis of peptides. Its incorporation is predominantly achieved through solid-phase peptide synthesis.
Fmoc-Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid support. nih.govresearchgate.net The Fmoc/tBu strategy is widely used due to its milder reaction conditions compared to the older Boc/Bzl chemistry. altabioscience.comseplite.comcsic.es The synthesis cycle involves:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. seplite.comchempep.com
Activation and Coupling: The incoming this compound is pre-activated to form a reactive species (e.g., an active ester or using coupling reagents like HBTU/TBTU) and then coupled to the newly liberated N-terminal amine of the growing peptide chain. chempep.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. csic.es
This cycle is repeated until the desired peptide sequence is assembled. The Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, confirming the reaction's completion. nih.govseplite.com
This compound is generally compatible with standard Fmoc/tBu SPPS protocols. nih.govaltabioscience.com The Fmoc group itself is stable to the acidic conditions used for the final cleavage of most side-chain protecting groups and the peptide from the resin. chempep.com However, a significant compatibility issue arises from the acid sensitivity of the furan (B31954) ring.
During the final cleavage step, which typically employs strong acids like trifluoroacetic acid (TFA) to remove tert-butyl (tBu) based side-chain protecting groups and cleave the peptide from the resin, the furyl group of the alanine (B10760859) side chain can be partially degraded. csic.esnih.gov This acid-mediated degradation leads to the formation of several byproducts. nih.gov One major byproduct identified is a bis-dithioacetal, which forms after the acidic hydrolysis of the furan ring, particularly in the presence of common cation scavengers like ethanedithiol. nih.gov
To mitigate this side reaction, the composition of the cleavage cocktail must be carefully optimized. Research has shown that using cleavage cocktails containing water and specific scavengers like triisopropylsilane (B1312306) (TIS) or 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) in TFA can significantly minimize the degradation of the furan ring. nih.gov
Table 2: Effect of Cleavage Cocktails on (2-Furyl)-L-alanine Stability in SPPS
| Cleavage Cocktail Components (in TFA) | Observation | Outcome |
|---|---|---|
| Ethanedithiol / Propanedithiol | Partial degradation of the furyl group. | Formation of multiple byproducts, including a major bis-dithioacetal. nih.gov |
| Water and Triisopropylsilane (TIS) | Minimized side reactions. | Sufficient to suppress degradation of the furan ring. nih.gov |
| Water and 3,6-Dioxa-1,8-octanedithiol (DODT) | Minimized side reactions. | Sufficient to suppress degradation of the furan ring. nih.gov |
Fmoc-Solid-Phase Peptide Synthesis (SPPS)
Optimization of Coupling Conditions and Reagents
The incorporation of this compound, a sterically hindered amino acid, requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions. The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid to facilitate the formation of the peptide bond.
Commonly used coupling reagents include aminium/uronium salts such as HBTU, HATU, HCTU, and COMU. bachem.compeptide.comresearchgate.net For sterically hindered amino acids like this compound, more reactive reagents are often preferred. nih.govcem.com HATU and COMU, for instance, have demonstrated high efficiency in difficult coupling scenarios. bachem.comresearchgate.net The increased reactivity of these reagents can help to overcome the steric bulk of the furyl group and promote complete acylation of the free amine on the growing peptide chain.
In addition to the choice of reagent, other parameters such as reaction time and the use of double coupling can be optimized. Monitoring the completion of the coupling reaction is essential and can be performed using colorimetric tests like the Kaiser test or by analyzing a small cleaved sample by HPLC. bachem.comiris-biotech.dedigitellinc.com For particularly difficult couplings, a double coupling strategy, where the coupling step is repeated, can be employed to drive the reaction to completion. sigmaaldrich.com
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Key Features | Typical Application |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Standard and cost-effective. | Routine couplings. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient, reduced racemization. bachem.commdpi.com | Hindered amino acids, difficult sequences. mdpi.com |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High reactivity, often improves yields in difficult couplings. mdpi.com | Challenging coupling reactions. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | High efficiency, safer alternative to benzotriazole-based reagents. bachem.comresearchgate.net | Hindered amino acids, microwave-assisted SPPS. bachem.com |
Cleavage Cocktail Optimization for Furan Moiety Integrity in this compound-Containing Peptides
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). However, the furan ring of L-2-Furylalanine is susceptible to degradation under standard acidic cleavage conditions, particularly in the presence of certain cation scavengers like ethanedithiol and propanedithiol. nih.gov This degradation can lead to the formation of by-products, such as a bis-dithioacetal, significantly reducing the yield of the desired furan-containing peptide. nih.gov
To preserve the integrity of the furan moiety, optimization of the cleavage cocktail is crucial. Research has shown that cleavage cocktails containing water and specific scavengers can minimize the degradation of the furan ring. nih.gov Triisopropylsilane (TIS) and 3,6-dioxa-1,8-octanedithiol (DODT) have been identified as effective scavengers for this purpose. nih.goviris-biotech.de These scavengers efficiently quench reactive cationic species generated during cleavage without promoting the acidic hydrolysis of the furan group.
Table 2: Effect of Cleavage Cocktails on Furan Moiety Integrity
| Cleavage Cocktail Composition (TFA/Scavengers/Water) | Observation | Outcome for Furan Integrity |
| 95% TFA / 2.5% Ethanedithiol / 2.5% Water | Significant formation of by-products. | Poor |
| 95% TFA / 2.5% Propanedithiol / 2.5% Water | Partial degradation of the furan ring. | Moderate |
| 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% Water | Minimized side reactions and preserved the furan ring. nih.govsigmaaldrich.com | Good |
| 94% TFA / 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT) / 2.5% Water / 1% TIS | Effective in minimizing furan degradation. nih.gov | Good |
Strategies to Mitigate Side Reactions During Fmoc SPPS (e.g., aspartimide formation)
A common side reaction in Fmoc SPPS is the formation of aspartimide, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly). nestgrp.com This intramolecular cyclization is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection step. nestgrp.com The resulting aspartimide can then undergo nucleophilic attack, leading to a mixture of α- and β-aspartyl peptides and racemization. nestgrp.com
While L-2-Furylalanine is not directly involved in this reaction, its presence in a peptide sequence can influence the local conformational environment, potentially affecting the propensity for aspartimide formation at a nearby Asp residue. The bulky nature of the furyl group could sterically hinder the cyclization reaction.
Several strategies can be employed to mitigate aspartimide formation:
Use of sterically hindered protecting groups for Asp: Employing protecting groups on the Asp side chain that are bulkier than the standard tert-butyl (tBu) group can sterically impede the formation of the succinimide (B58015) ring. nih.gov
Modification of Fmoc deprotection conditions: Using weaker bases for Fmoc removal or adding acidic additives to the piperidine solution can reduce the rate of aspartimide formation. waters.com
Backbone protection: The use of a di- or tri-methoxybenzyl (DMB/TMB) group on the amide nitrogen of the residue following Asp can effectively prevent aspartimide formation by blocking the nucleophilic attack. nestgrp.com
Flexible In Vitro Translation (FIT) for Peptide Synthesis
Flexible In Vitro Translation (FIT) is a powerful cell-free protein synthesis system that allows for the ribosomal incorporation of a wide variety of non-canonical amino acids, including L-2-Furylalanine, into peptides. researchgate.netnih.govspringernature.com This technique offers a way to produce peptides with novel functionalities that are not accessible through traditional biological expression systems.
The FIT system utilizes a reprogrammed genetic code where specific codons are reassigned to non-canonical amino acids. springernature.com This is achieved by preparing a tRNA that is chemically acylated with the desired non-canonical amino acid, in this case, L-2-Furylalanine. This aminoacyl-tRNA is then added to an in vitro translation system that has been depleted of the corresponding canonical amino acid and its aminoacyl-tRNA synthetase. The ribosome then incorporates the L-2-Furylalanine at the position specified by the reassigned codon in the mRNA template. researchgate.net
Solution-Phase Peptide Synthesis Considerations for this compound Conjugates
Solution-phase peptide synthesis, while less common for long peptides, can be a valuable method for the synthesis of short peptides or for the preparation of peptide fragments that are later ligated. When synthesizing this compound conjugates in solution, several factors need to be considered.
The hydrophobic nature of the furan moiety can impact the solubility of the peptide in the reaction solvent. nestgrp.comnih.gov Careful selection of solvents is necessary to ensure that all reactants remain in solution throughout the coupling and deprotection steps. Mixtures of polar aprotic solvents like DMF or NMP with less polar solvents may be required.
Purification of the final peptide conjugate can also be challenging due to its hydrophobicity. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, but the choice of mobile phase and gradient conditions must be optimized to achieve good separation and recovery of the hydrophobic product. The use of organic modifiers such as acetonitrile (B52724) or isopropanol (B130326) in the mobile phase can help to improve the solubility and chromatographic behavior of the peptide. waters.com
Synthesis of this compound Derivatives for Specific Research Applications
The furan moiety of L-2-Furylalanine is a versatile chemical handle that can be used to create a variety of peptide derivatives for specific research applications.
One important application is its use as a diene in Diels-Alder reactions . iris-biotech.deresearchgate.net This [4+2] cycloaddition reaction with a suitable dienophile allows for the site-specific and covalent linkage of other molecules, such as fluorescent probes, biotin (B1667282) tags, or cross-linking agents, to the peptide.
Furthermore, the furan ring can be activated by photo-oxidation to generate a reactive dicarbonyl species. iris-biotech.deresearchgate.net This photo-inducible reactivity can be exploited for photo-crosslinking studies to investigate peptide-protein or peptide-nucleic acid interactions. nih.govnih.govresearchgate.net Upon irradiation with light in the presence of a photosensitizer, the furan moiety is converted into a reactive intermediate that can form covalent bonds with nearby nucleophilic residues in a binding partner, providing valuable information about molecular interactions. nih.gov
Advanced Chemical Reactivity and Mechanistic Investigations of the Furan Moiety in Fmoc L 2 Furylalanine
Furan (B31954) Oxidation Mechanisms and Pathways
The controlled oxidation of the furan ring within a peptide sequence is the cornerstone of its utility in bioconjugation. Several methods have been developed to achieve this transformation with high selectivity and efficiency, even in complex biological environments.
Singlet Oxygen (¹O₂) Mediated Oxidation of the Furan Ring
A novel and highly chemoselective method for activating the furan moiety involves the use of singlet oxygen (¹O₂). nih.govugent.be This approach is particularly attractive for biological applications due to its mild reaction conditions. Singlet oxygen can be generated in situ through photosensitization, a process that is compatible with sensitive amino acid residues commonly found in peptides. nih.govresearchgate.net This method has been successfully employed for the construction of peptide-based fluorescent probes, demonstrating its broad scope. nih.govugent.be The reaction of singlet oxygen with the furan ring proceeds via a [4+2] cycloaddition, leading to the formation of an unstable endoperoxide intermediate which then rearranges to the desired oxidized product. acs.org This strategy offers a powerful tool for fast and efficient peptide, protein, and antibody modification. iris-biotech.de
N-Bromosuccinimide (NBS) Induced Oxidation
For in vitro applications, N-Bromosuccinimide (NBS) serves as an effective reagent for the selective oxidation of the furan ring. ugent.be NBS is a well-known brominating and oxidizing agent in organic chemistry. wikipedia.orgorganic-chemistry.org In the context of furan-containing peptides, NBS induces the oxidation of the furan moiety to a reactive carbonyl species. ugent.benih.gov This chemical trigger provides an alternative to photo-oxidation, offering additional control over the cross-linking reaction. nih.gov The reaction with NBS is typically rapid and efficient, making it a valuable tool for laboratory-based modifications of peptides containing furylalanine.
Photoactivation Strategies for Furan Reactivity
Photoactivation provides a spatiotemporally controlled method for initiating the reactivity of the furan ring. iris-biotech.de This is typically achieved by irradiating a solution containing the furan-modified peptide and a photosensitizer with visible light. researchgate.net Commonly used photosensitizers include Rose Bengal and Rhodamine B. researchgate.net Upon irradiation, the photosensitizer absorbs light and transfers energy to molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). researchgate.net This photogenerated singlet oxygen then selectively oxidizes the furan moiety. researchgate.net This photo-inducible strategy is advantageous as it can be carried out in physiological aqueous solutions, minimizing potential damage to the peptide or other biological molecules. iris-biotech.de
| Oxidation Method | Reagent/Condition | Key Features | Primary Application |
| Singlet Oxygen (¹O₂) | Photosensitizer (e.g., Rose Bengal) + Light | High chemoselectivity, mild conditions, compatible with sensitive residues. nih.govresearchgate.net | Peptide labeling, construction of fluorescent probes. nih.gov |
| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Rapid and efficient in vitro oxidation. ugent.be | Laboratory-based peptide modification and cross-linking. nih.gov |
| Photoactivation | Visible Light + Photosensitizer | Spatiotemporal control, occurs in physiological solutions. iris-biotech.deresearchgate.net | Site-specific peptide and protein modification. iris-biotech.de |
Formation of Reactive Intermediates (e.g., Keto-enal, Aldehyde) from Furan Oxidation
The oxidation of the furan ring in Fmoc-L-2-Furylalanine results in the formation of highly reactive carbonyl-containing intermediates. ugent.benih.govacs.org The primary product of this oxidation is often a reactive keto-enal species. ugent.be This transformation involves the cleavage of the furan ring and the generation of a 1,4-dicarbonyl system. organicreactions.org This keto-enal intermediate is electrophilic in nature and is susceptible to nucleophilic attack. ugent.be
In some methodologies, the oxidative transformation of the furan moiety can be controlled to selectively yield a reactive aldehyde. nih.gov This aldehyde functionality is a valuable chemical handle for subsequent conjugation reactions. The formation of these reactive intermediates is a critical step, converting the relatively inert furan ring into a moiety capable of participating in covalent bond formation.
Electrophilic and Nucleophilic Reactions of Oxidized Furan Derivatives
The reactive intermediates generated from furan oxidation are key to the application of this compound in bioconjugation. These electrophilic species can readily react with various nucleophiles present in biological systems.
Diels-Alder Cycloaddition Reactions with the Furan Moiety
The furan ring of L-2-Furylalanine can act as a diene in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for the formation of six-membered rings. This reactivity allows for the site-specific modification of peptides containing this amino acid with a wide range of dienophiles, leading to the formation of structurally diverse and functionally complex molecules. The electron-rich nature of the furan ring makes it a competent diene for reactions with electron-deficient dienophiles.
Detailed research has shown that the Diels-Alder reaction of furan-containing compounds is a versatile method for creating bicyclic adducts. While specific studies focusing exclusively on this compound are limited in publicly accessible literature, the reactivity of the furan moiety is well-established. Common dienophiles for furan rings include maleimides, maleic anhydride (B1165640), and acrylates. The reaction typically proceeds under thermal conditions, and the stereochemical outcome is governed by the principles of orbital symmetry.
Two primary stereoisomeric products can be formed in the Diels-Alder reaction: the endo and exo adducts. The endo product is often kinetically favored due to secondary orbital interactions in the transition state, while the exo product is typically the thermodynamically more stable isomer. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. For instance, in many furan-maleimide cycloadditions, the endo adduct is formed at lower temperatures, while higher temperatures can lead to the formation of the more stable exo product or even a retro-Diels-Alder reaction.
The table below summarizes the expected outcomes of Diels-Alder reactions with the furan moiety of L-2-Furylalanine based on established principles of furan chemistry.
| Dienophile | Expected Product | Predominant Isomer (Kinetic) | Predominant Isomer (Thermodynamic) |
| Maleimide | Oxanorbornene derivative | endo | exo |
| N-substituted Maleimides | N-substituted oxanorbornene derivative | endo | exo |
| Maleic Anhydride | Oxanorbornene anhydride derivative | endo | exo |
| Acrylates | Substituted oxanorbornene derivative | Mixture of regio- and stereoisomers | Mixture of regio- and stereoisomers |
Pyrrole (B145914) Formation and Cyclization Mechanisms in Peptides
A particularly insightful application of the reactivity of the furan moiety in L-2-Furylalanine is its conversion to a pyrrole ring, which can be utilized for peptide cyclization. This transformation introduces a stable, aromatic linkage that can significantly constrain the peptide's conformation, a strategy often employed to enhance biological activity and stability.
A detailed mechanism for pyrrole-mediated peptide cyclization has been elucidated. nih.gov The process is initiated by the selective oxidation of the furan ring of the furylalanine residue. nih.gov This oxidation can be achieved using reagents such as N-bromosuccinimide (NBS). nih.gov The resulting oxidized furan intermediate is a highly reactive species that is susceptible to nucleophilic attack. nih.gov
In a peptide sequence containing a nucleophilic amino acid residue, such as lysine (B10760008), the side-chain amine can act as the nucleophile. nih.gov The reaction proceeds through the following key steps:
Oxidation: The furan ring of the L-2-Furylalanine residue is oxidized to a reactive keto-enal intermediate. nih.gov
Nucleophilic Attack: The ε-amino group of a nearby lysine residue attacks one of the carbonyl groups of the oxidized furan. nih.gov
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form a stable pyrrole ring. nih.gov
This sequence of reactions results in the formation of a cyclic peptide where the furylalanine and lysine residues are covalently linked through the newly formed pyrrole. nih.gov
The table below outlines the key stages of this cyclization mechanism.
| Step | Reactants | Reagents/Conditions | Key Intermediate/Product |
| 1. Furan Oxidation | Peptide with L-2-Furylalanine and Lysine | N-Bromosuccinimide (NBS) | Oxidized furan moiety |
| 2. Nucleophilic Attack | Oxidized furan, Lysine side-chain amine | Intramolecular | Covalent intermediate |
| 3. Cyclization/Dehydration | Covalent intermediate | Spontaneous | Pyrrole-linked cyclic peptide |
Stereochemical Control in Reactions Involving the Furan Moiety of L-2-Furylalanine
The stereochemistry of the L-2-Furylalanine residue, specifically the (S)-configuration at the α-carbon, can exert a significant influence on the stereochemical outcome of reactions involving the furan moiety. This is particularly relevant in intramolecular Diels-Alder reactions and in the formation of complex, multi-cyclic structures.
In the context of Diels-Alder reactions, the chiral center of the L-2-Furylalanine can direct the facial selectivity of the cycloaddition. The amino acid backbone can sterically hinder one face of the furan diene, leading to a preference for the dienophile to approach from the less hindered face. This can result in the formation of one diastereomer in excess over the other.
While comprehensive studies detailing the diastereoselectivity of Diels-Alder reactions specifically with this compound are not widely available, research on other chiral furyl-substituted compounds provides valuable insights. For instance, in intramolecular Diels-Alder furan (IMDAF) reactions of chiral furyl-substituted ethanolamides, the stereochemistry of the products was found to be dependent on the nature of the substituents on the chiral tether. This suggests that the stereocenter of L-2-Furylalanine, and the peptide chain it is part of, would similarly play a crucial role in dictating the stereochemical course of such reactions.
The following table summarizes the potential stereochemical outcomes in reactions involving the furan moiety of L-2-Furylalanine.
| Reaction Type | Source of Stereocontrol | Potential Outcome |
| Intermolecular Diels-Alder | (S)-configuration of L-2-Furylalanine | Diastereomeric excess of one cycloadduct |
| Intramolecular Diels-Alder | (S)-configuration and peptide conformation | High degree of stereoselectivity in the formation of the bicyclic product |
| Pyrrole Formation | (S)-configuration of L-2-Furylalanine | Retention of stereochemistry at the α-carbon of the original amino acid |
Fmoc L 2 Furylalanine in Peptide and Protein Bioconjugation and Engineering
Site-Specific Labeling of Peptides and Proteins
The unique reactivity of the furan (B31954) group in L-2-furylalanine enables the site-specific labeling of peptides and proteins. This method relies on the selective oxidative transformation of the furan moiety into a reactive aldehyde. This aldehyde can then be covalently trapped by various nucleophiles, allowing for the attachment of different molecules at a specific location within the peptide or protein sequence. rsc.org This approach offers a high degree of control over the labeling process, yielding homogenous and well-defined conjugates, which is an advantage over traditional methods that can result in heterogeneous products. cornell.edu The incorporation of Fmoc-L-2-furylalanine is achieved through solid-phase peptide synthesis (SPPS), making it a straightforward process to introduce the furan handle into a desired position in the peptide sequence. ugent.bersc.org
This compound is instrumental in the design and construction of fluorescent probes. iris-biotech.de A chemoselective ligation method allows for the creation of peptide-based fluorescent probes where a furan-containing peptide is activated by singlet oxygen, generated by a photosensitizer. rsc.org This activation produces a reactive aldehyde functionality on the peptide. rsc.org This aldehyde can then react with nitrogen nucleophiles, such as those found on fluorophores, to form stable conjugates. rsc.org This technique has been shown to be compatible with sensitive amino acid residues and has been used to successfully incorporate a variety of fluorophores, demonstrating the broad applicability of this strategy for creating fluorescently labeled peptides. rsc.orggoogle.com
Table 1: Ligation Strategy for Fluorescent Probe Construction
| Step | Description | Mechanism | Key Reagent(s) |
| 1. Incorporation | This compound is incorporated into a peptide sequence. | Standard Solid-Phase Peptide Synthesis (SPPS) | This compound |
| 2. Activation | The furan moiety is oxidized to form a reactive aldehyde. | Photoactivation using singlet oxygen (¹O₂) | Photosensitizer, Light |
| 3. Ligation | The aldehyde reacts with a nucleophile on a fluorescent molecule. | Covalent bond formation (e.g., reductive amination) | Fluorophore with a nucleophilic group (e.g., amine, hydrazine) |
The furan-based labeling strategy extends to the incorporation of various reporter tags and dyes beyond fluorophores. The aldehyde functionality generated from the oxidized furan can react with different molecules, allowing for the attachment of tags for detection and diagnostic purposes. iris-biotech.de For example, biotin (B1667282) moieties can be attached to furan-modified peptides to enable detection in experiments like Western blotting. ugent.be This methodology is also utilized in the development of antibody-drug conjugates (ADCs), where the furan-based ligation serves as a tool for attaching therapeutic or diagnostic agents to antibodies in a site-specific manner. iris-biotech.de
Furan-Based Crosslinking Strategies
The furan moiety of L-2-furylalanine serves as a powerful tool for crosslinking strategies due to its ability to act as an electron-rich diene in Diels-Alder reactions or to be activated by photooxidation. iris-biotech.de This activation, often mediated by singlet oxygen, can be carried out in physiological aqueous solutions, making it a versatile ligation tool for modifying peptides, proteins, and nucleic acids. iris-biotech.de The ability to genetically encode a furan-containing amino acid further expands the utility of this method to studying protein-protein and protein-RNA interactions in living systems. rsc.orgresearchgate.net
Furan-based chemistry enables the covalent linking of two separate molecules (intermolecular crosslinking). This has been applied to the study of protein-protein interactions. rsc.org By incorporating L-2-furylalanine into one protein or peptide and inducing its oxidation, a reactive species is formed that can then covalently bind to a nucleophilic residue on a partner protein. This creates a stable crosslink between the two interacting molecules, which is invaluable for studying the structure and function of protein complexes. nih.gov For instance, a furan-modified Strep-Tag II peptide was synthesized and, after forming a complex with streptavidin, the furan was oxidized to achieve covalent linking. rsc.org
This compound can be used to create cyclic peptides through intramolecular crosslinking. nih.gov In one demonstrated methodology, a peptide containing both furylalanine and a nucleophilic amino acid, such as lysine (B10760008), is synthesized. nih.gov The furan moiety is then selectively oxidized using an agent like N-bromosuccinimide (NBS). nih.gov This oxidation generates a reactive intermediate that is subsequently attacked by the side chain of the nearby nucleophilic residue (e.g., the lysine side chain). nih.gov This one-pot oxidation and reduction reaction leads to the formation of a cyclic peptide featuring a pyrrole (B145914) moiety as the cyclization motif. nih.govnih.gov This strategy provides a novel method for creating constrained peptides, which often exhibit enhanced stability and binding affinity compared to their linear counterparts. nih.govchemrxiv.org
Table 2: Pyrrole-Mediated Peptide Cyclization
| Step | Description | Key Reagents/Residues | Resulting Moiety |
| 1. Synthesis | A linear peptide is synthesized containing L-2-furylalanine and a nucleophilic residue (e.g., Lysine). | This compound, Fmoc-L-Lysine | Linear Peptide |
| 2. Oxidation | The furan ring of the furylalanine residue is oxidized. | N-bromosuccinimide (NBS) | Oxidized Furan Intermediate |
| 3. Cyclization | The nucleophilic side chain attacks the oxidized furan. | Lysine side chain | Pyrrole Ring |
| 4. Final Product | A stable, cyclized peptide is formed. | - | Cyclic Peptide with Pyrrole Linkage |
The furan oxidation strategy has proven to be a versatile tool for crosslinking with nucleic acids. iris-biotech.de Originally developed for creating DNA interstrand crosslinks, the methodology has been expanded to include RNA targets. A furan-modified oligonucleotide or peptide nucleic acid (PNA) probe is designed to bind to a specific DNA or RNA sequence. researchgate.netnih.gov The furan moiety is then activated, either chemically (e.g., with N-bromosuccinimide) or through photo-oxidation, generating a reactive species. researchgate.netoup.com This reactive intermediate can then form a covalent bond with nucleophilic groups on the nucleobases of the target DNA or RNA, such as the exocyclic amino groups of adenine, cytosine, or guanine. researchgate.netresearchgate.net This technique is valuable for studying nucleic acid interactions and has potential therapeutic applications in antisense and antigene strategies. The use of red light for photoactivation makes the process particularly mild and suitable for biological systems. researchgate.net
Development of Antibody-Drug Conjugates (ADCs) via Furan Chemistry
The incorporation of the unnatural amino acid L-2-Furylalanine into monoclonal antibodies (mAbs) provides a powerful platform for the site-specific construction of antibody-drug conjugates (ADCs). This approach leverages the unique chemical reactivity of the furan moiety, primarily its ability to participate in Diels-Alder reactions, to create stable and homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
The cornerstone of this strategy is the [4+2] cycloaddition reaction between the furan group of the engineered antibody and a maleimide-functionalized cytotoxic payload. researchgate.netmdpi.comsemanticscholar.org The furan acts as an electron-rich diene, while the maleimide serves as an excellent dienophile. mdpi.comiris-biotech.de This reaction, often referred to as the furan/maleimide Diels-Alder (fmDA) reaction, is a type of "click chemistry" known for its high efficiency, selectivity, and ability to proceed under mild, physiological conditions without the need for catalysts. mdpi.com The reaction forms a stable oxanorbornene linkage, covalently attaching the drug to the antibody. mdpi.com
The process begins with the genetic encoding of L-2-Furylalanine at a specific, predetermined site within the antibody's sequence. This is achieved using genetic code expansion technologies, which employ an orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate the unnatural amino acid during protein synthesis. profacgen.cominteresjournals.org This site-specific incorporation ensures that the resulting ADCs are a homogeneous population, with the drug attached at the same location on each antibody, a significant advantage over traditional stochastic conjugation methods that target native lysine or cysteine residues and produce heterogeneous mixtures. nih.govresearchgate.net
Research has demonstrated the utility of the Diels-Alder reaction for producing effective biotherapeutics. semanticscholar.org ADCs produced using this furan-based chemistry have shown greater stability in serum compared to the more conventional thiol-maleimide adducts, which can be susceptible to deconjugation in vivo. semanticscholar.orgnih.gov The accelerated kinetics of the Diels-Alder reaction in aqueous environments further enhances the efficiency of the conjugation process. semanticscholar.org This method represents a simple, one-step process to produce stable, site-specific ADCs with nearly quantitative conversion using commercially available maleimide drug-linkers. semanticscholar.org
| Reaction Type | Diene | Dienophile | Key Features | Resulting Linkage |
| Diels-Alder Cycloaddition | Furan (from L-2-Furylalanine) | Maleimide (on drug-linker) | High efficiency, Bioorthogonal, Accelerated in water, Forms stable adducts | Oxanorbornene |
This table summarizes the key components and features of the furan-based chemistry used in ADC development.
Modulation of Peptide and Protein Functionality through Furan Moiety Incorporation
The introduction of L-2-Furylalanine into peptides and proteins is a strategic tool in protein engineering, enabling the modulation of their biological and physicochemical properties. The furan moiety is not a passive conjugation handle; its unique electronic and structural characteristics can directly influence the parent molecule's function. profacgen.com
A key application of furan moiety incorporation is the introduction of bioorthogonal reactivity. nih.gov Beyond the Diels-Alder reaction, photoactivation of the furan group can lead to singlet oxygen-mediated labeling, providing another method for fast and efficient peptide and protein modification under physiological conditions. iris-biotech.de This allows for precise control over protein interactions and the construction of complex biomolecular architectures.
Research into furan-conjugated tripeptides has identified potent antitumor activity. nih.gov In a study screening a library of such peptides, a specific conjugate demonstrated high potency against human cervical cancer cells, indicating that the furan-peptide construct itself can possess significant biological activity. nih.gov This highlights how the furan moiety can contribute to the therapeutic efficacy of a molecule, moving beyond its role as a simple linker.
The ability to precisely insert L-2-Furylalanine opens up avenues for creating peptides and proteins with enhanced or novel functions. profacgen.com This can range from improving the thermal stability of enzymes to designing peptides with specific therapeutic actions. profacgen.com
| Research Finding | Molecule Type | Functional Impact of Furan Incorporation | Reference Application |
| Enhanced Stability and Controlled Conjugation | Antibodies | Introduction of a bioorthogonal handle for site-specific drug attachment via Diels-Alder reaction. semanticscholar.org | Antibody-Drug Conjugates (ADCs) |
| Potent Antitumor Activity | Tripeptides | Direct contribution to the molecule's cytotoxicity against cancer cell lines. nih.gov | Anticancer Therapeutics |
| Photoactivated Labeling | Peptides/Proteins | Singlet oxygen-mediated modification upon photoactivation for specific labeling. iris-biotech.de | Fluorescent Probes/Bioconjugation |
| Altered Physicochemical Properties | General Proteins | Modulation of protein folding, stability, and binding through novel interactions. | Protein Engineering |
This table details research findings on how incorporating the furan moiety of L-2-Furylalanine can modulate the functionality of peptides and proteins.
Exploration of Fmoc L 2 Furylalanine in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Bioactive Peptides Incorporating Fmoc-L-2-Furylalanine
The primary method for integrating this compound into peptide chains is through solid-phase peptide synthesis (SPPS). iris-biotech.decymitquimica.com This well-established technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The Fmoc (9-fluorenylmethoxycarbonyl) group on the L-2-Furylalanine building block serves as a temporary protecting group for the alpha-amino function, preventing unwanted side reactions during the coupling process. cymitquimica.com
The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next amino acid in the sequence, in this case, this compound. This process is repeated until the desired peptide sequence is assembled. A critical step in the synthesis of furylalanine-containing peptides is the final cleavage from the resin and removal of side-chain protecting groups, which is typically achieved using strong acids like trifluoroacetic acid (TFA). Research has shown that the furan (B31954) ring of L-2-Furylalanine can be susceptible to degradation during this TFA-mediated deprotection step, particularly in the presence of certain cation scavengers. nih.gov To mitigate this, optimized cleavage cocktails containing reagents such as water and triisopropylsilane (B1312306) have been developed to minimize the formation of by-products and ensure the integrity of the final peptide. nih.gov The furan moiety also presents opportunities for post-synthetic modifications, as its electron-rich diene character makes it suitable for reactions like the Diels-Alder cycloaddition, allowing for further functionalization of the peptide. iris-biotech.de
Role in Modulating Pharmacological Profiles of Peptide Therapeutics
The introduction of this compound into a peptide sequence can significantly influence its therapeutic potential by altering key pharmacokinetic and pharmacodynamic parameters.
A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body. One established strategy to combat this is the incorporation of non-proteinogenic amino acids. nih.gov Peptides composed of unnatural amino acids, like L-2-Furylalanine, can exhibit increased resistance to enzymatic cleavage. core.ac.uk The unique side chain of furylalanine is not recognized efficiently by the active sites of many proteases, which are typically specific for natural amino acid residues. This steric hindrance can slow down or prevent proteolytic degradation, thereby extending the peptide's half-life in circulation and enhancing its therapeutic window. nih.govsigmaaldrich.com
The bioavailability of a peptide therapeutic—the fraction of the administered dose that reaches systemic circulation—is hindered by poor metabolic stability and low permeability across biological membranes. bachem.comnih.gov The incorporation of L-2-Furylalanine can influence bioavailability by modifying the peptide's physicochemical properties. The aromatic furan ring can alter the peptide's lipophilicity, which is a critical factor for membrane permeability. bachem.com By finding an optimal balance between hydrophilicity and lipophilicity, the ability of the peptide to cross cellular barriers can be improved. Furthermore, as discussed, the enhanced proteolytic stability conferred by this unnatural amino acid can protect the peptide from degradation in the gastrointestinal tract, a primary barrier to oral bioavailability. nih.govmdpi.com
The furan ring of L-2-Furylalanine provides a distinct structural motif that can engage in unique interactions with biological targets, such as receptors or enzymes. These interactions, which may include hydrogen bonding, van der Waals forces, and π-π stacking, can differ significantly from those of natural aromatic amino acids like phenylalanine or tyrosine. This can lead to improved binding affinity (potency) and selectivity for the intended target over other related proteins.
For instance, structure-activity relationship studies on other peptides have demonstrated that substituting a natural amino acid with a structurally similar unnatural analogue, such as 2-pyridylalanine, can result in a significant improvement in binding affinity. rsc.org The specific electronic and conformational properties of the L-2-Furylalanine side chain can thus be exploited to optimize ligand-receptor interactions, leading to enhanced therapeutic efficacy and potentially reducing off-target side effects.
Structure-Activity Relationship (SAR) Studies of this compound Containing Analogues
Structure-activity relationship (SAR) studies are fundamental to peptide drug design, providing critical insights into how specific amino acid residues contribute to a peptide's biological activity. By systematically replacing amino acids in a parent peptide with analogues like L-2-Furylalanine and evaluating the resulting changes in activity, researchers can identify key structural determinants for efficacy and selectivity. nih.gov
For example, in the development of novel IgG-binding peptides, a SAR study focused on the C-terminal histidine residue showed that its replacement with 2-pyridylalanine, an aromatic analogue of alanine (B10760859), significantly improved binding affinity. rsc.org Similarly, SAR studies on HIV-1 capsid binders have explored a wide range of phenylalanine derivatives to optimize antiviral activity. mdpi.com The incorporation of L-2-Furylalanine in such studies allows medicinal chemists to probe the effects of altering aromaticity, hydrogen-bonding capacity, and steric bulk at a specific position within the peptide. The data generated from these studies are invaluable for the rational design of next-generation peptide therapeutics with superior pharmacological profiles.
Below is an example data table derived from a SAR study of novel phenylalanine derivatives as anti-HIV agents, illustrating how modifications impact biological activity. mdpi.com
| Compound ID | R1 Group | Anti-HIV-1 Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| I-11 | Cyclopropyl | 3.08 | >199.20 | >64.68 |
| I-14 | Isobutyl | 10.46 | >189.32 | >18.10 |
| I-18 | Cyclopropyl | 5.18 | 134.42 | 25.95 |
| I-19 | 2-Thienylmethyl | 2.53 | 107.61 | 42.53 |
| PF-74 (Control) | 4-methoxybenzyl | 0.26 | 73.83 | 283.96 |
Targeting Specific Biological Pathways and Receptors (e.g., GPCRs, apelin, µ-opioid receptor, EphA2)
The design of peptide ligands that selectively target specific receptors is a major focus of drug discovery. G protein-coupled receptors (GPCRs) are a particularly important class of targets, as they are involved in a vast array of physiological processes and are implicated in numerous diseases. nih.govfrontiersin.orgflorey.edu.au The incorporation of L-2-Furylalanine is a promising strategy for developing novel peptide-based modulators for several key receptor systems.
GPCRs and the Apelin Receptor: The apelin receptor, a class A GPCR, plays a crucial role in cardiovascular regulation and is a therapeutic target for conditions like heart failure. nih.govfrontiersin.org Designing stable peptide agonists for this receptor is an active area of research. semanticscholar.orggoogle.com Introducing unnatural amino acids such as L-2-Furylalanine into apelin peptide analogues could enhance their stability and receptor binding affinity, leading to more effective therapeutics. researchgate.net
µ-Opioid Receptor: The µ-opioid receptor is the primary target for opioid analgesics like morphine. nih.gov However, its activation is also associated with severe side effects. Researchers are developing novel peptide ligands, including bifunctional and biased agonists, that can provide pain relief with a reduced side-effect profile. nih.govrsc.org Modifying endogenous opioid peptides like enkephalins with L-2-Furylalanine could alter their signaling pathways or receptor selectivity, potentially leading to safer and more effective analgesics. ku.edu
EphA2 Receptor: The EphA2 receptor tyrosine kinase is overexpressed in many types of cancer, making it an attractive target for targeted cancer therapy. nih.govsbpdiscovery.org Peptides that selectively bind to EphA2 are being developed as agents to deliver drugs or imaging agents directly to tumors. nih.govbohrium.com Incorporating L-2-Furylalanine into these targeting peptides could improve their binding characteristics and stability, enhancing their utility in cancer diagnostics and treatment. researchgate.net
Fmoc L 2 Furylalanine in Advanced Chemical Biology Applications
Probing Protein-Protein Interactions and Protein Dynamics
The study of protein-protein interactions (PPIs) and the dynamic nature of protein complexes is fundamental to understanding cellular function. A significant challenge is the detection of transient or weak interactions. The incorporation of photo-reactive amino acids like L-2-Furylalanine into proteins offers a powerful method to "trap" these fleeting interactions. Upon photoactivation, the furan (B31954) ring can form a covalent bond with a nearby interacting partner, allowing for the identification and characterization of the complex. iris-biotech.de
A compelling proof-of-concept for this strategy has been demonstrated in the context of protein-DNA interactions, a methodology directly translatable to PPIs. In one study, L-2-Furylalanine was incorporated into a peptide fragment of the RHAU helicase protein. ugent.be This engineered peptide was then used to probe its interaction with G-quadruplex DNA. Upon irradiation with light in the presence of a photosensitizer, the furan moiety becomes activated, leading to the covalent modification (alkylation) of the target DNA structure. ugent.be This demonstrates the utility of furylalanine as a photo-inducible probe for mapping biomolecular interactions. The same principle can be applied to PPIs, where a protein engineered to contain L-2-Furylalanine at a specific site can be used to identify and map its binding partners within a cellular context.
| Probe System | Target Biomolecule | Activation Method | Key Finding |
|---|---|---|---|
| RHAU Helicase Peptide Fragment with L-2-Furylalanine | G-quadruplex (G4) DNA | Visible light irradiation with a photosensitizer | Demonstrated the ability of the furan moiety to act as a photo-activated warhead, causing alkylation of the target DNA and confirming its utility for probing biomolecular interactions. ugent.be |
Investigating Protein Folding and Conformational Changes
Understanding the process by which a polypeptide chain folds into its functional three-dimensional structure is a central goal in biochemistry. This process can be monitored using spectroscopic probes that are sensitive to their local environment. Non-canonical amino acids with unique fluorescent properties can be incorporated at specific sites within a protein to serve as localized reporters of conformational changes.
L-2-Furylalanine is a candidate for such applications, as it has been utilized in the construction of fluorescent probes. iris-biotech.de The fluorescence of an aromatic side chain is often quenched in an aqueous environment but increases as it moves into a hydrophobic environment, such as the core of a folding protein. By strategically placing L-2-Furylalanine within a polypeptide sequence, changes in its fluorescence intensity or emission wavelength can be monitored over time to provide kinetic and thermodynamic information about the folding process. This approach allows researchers to track the formation of specific structural elements or the docking of different domains during the folding pathway.
| Principle | Mechanism | Information Gained |
|---|---|---|
| Environmental Sensitivity | The fluorescence of the furan ring is dependent on the polarity of its microenvironment. | Changes in fluorescence signal the movement of the probe from a solvent-exposed (unfolded) state to a buried, hydrophobic (folded) state. |
| Site-Specific Reporting | Incorporation at a specific residue allows for the monitoring of local conformational changes at that position. | Provides detailed insights into the folding timeline of specific protein regions or domains. |
Enzyme Engineering and Development of Artificial Catalytic Systems
The field of enzyme engineering seeks to create novel biocatalysts with tailored functions not found in nature. One powerful strategy involves the incorporation of non-canonical amino acids with unique reactive properties into a stable protein scaffold. This approach combines the catalytic versatility of synthetic chemistry with the high selectivity and efficiency of enzymes. nih.gov
L-2-Furylalanine is an ideal candidate for this purpose due to the chemical reactivity of its furan side chain. The furan ring is an electron-rich diene that can participate in Diels-Alder reactions with a suitable dienophile. iris-biotech.de This opens the possibility of designing an "artificial Diels-Alderase." By incorporating L-2-Furylalanine into the active site of a protein scaffold, the chiral environment of the protein can direct the approach of a dienophile, thereby controlling the stereoselectivity of the cycloaddition reaction. Such an artificial enzyme could catalyze highly specific carbon-carbon bond formations, a class of reactions that is immensely valuable in organic synthesis but for which naturally occurring enzymes are rare.
| Component | Function | Rationale |
|---|---|---|
| Protein Scaffold | Provides a defined three-dimensional environment and binding pocket. | The chiral nature of the scaffold is used to enforce stereoselective catalysis. |
| L-2-Furylalanine | Acts as the catalytic residue (the diene). | The furan ring's inherent ability to undergo Diels-Alder reactions is harnessed for catalysis. iris-biotech.de |
| Dienophile Substrate | The reaction partner for the furan ring. | The enzyme's binding pocket would be engineered to selectively bind the target dienophile. |
Applications in Nucleic Acid Research Beyond Crosslinking (e.g., G-quadruplex and I-motif DNA alkylation)
Beyond the canonical double helix, DNA can adopt alternative secondary structures like G-quadruplexes (G4s) and intercalating-motifs (i-motifs). oup.com These structures are often found in the promoter regions of oncogenes and at telomeres, making them attractive targets for therapeutic intervention. ugent.be A key challenge is to develop tools that can target these structures with high sequence specificity.
A sophisticated methodology has been developed that uses L-furyl-alanine as a pro-reactive warhead for the sequence-specific alkylation of G4 and i-motif DNA. oup.comnih.gov This system combines three components:
A Peptide Nucleic Acid (PNA) sequence that recognizes and binds to the DNA sequence flanking the target G4 or i-motif structure.
A G4 or i-motif ligand that helps to orient the probe correctly on the target structure.
An L-furyl-alanine residue, which can be controllably activated to perform the alkylation. oup.comresearchgate.net
The alkylation is triggered by light. In the presence of a photosensitizer and red light, singlet oxygen is generated, which selectively oxidizes the furan ring of the furylalanine. iris-biotech.de This oxidation transforms the stable furan into a highly reactive species that covalently attacks and alkylates a nearby nucleobase (e.g., guanine) on the target DNA structure. oup.comnih.gov This light-triggered, sequence-specific modification provides a powerful tool for studying the biological roles of these non-canonical DNA structures and for developing potential anticancer therapies. ugent.be
| Target Structure | Probe Design | Mechanism of Action | Significance |
|---|---|---|---|
| G-quadruplex (G4) DNA | PNA sequence for targeting, a G4 ligand for orientation, and L-furyl-alanine as a photo-activated warhead. oup.com | Light-induced oxidation of the furan ring creates a reactive species that alkylates the target G4 DNA. oup.comnih.gov | Enables sequence-specific covalent modification of G4 structures, providing a tool for functional studies and therapeutic development. oup.com |
| Intercalating-motif (i-motif) DNA | PNA sequence for targeting, an i-motif ligand for orientation, and L-furyl-alanine as a photo-activated warhead. oup.com | The same light-triggered furan oxidation mechanism is used to alkylate the target i-motif structure. nih.gov | Represents one of the first strategies for the sequence-specific covalent targeting of i-motif DNA. oup.comnih.gov |
Analytical and Characterization Methodologies for Fmoc L 2 Furylalanine Derivatives and Conjugates
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV-Vis for Fmoc cleavage monitoring)
Spectroscopic methods are fundamental for the structural verification of Fmoc-L-2-Furylalanine and for real-time monitoring of its use in peptide synthesis.
¹H NMR would be expected to show characteristic signals for the protons of the fluorenyl group, the furyl ring, and the alanine (B10760859) backbone. The complex aromatic region would contain signals for the fluorenyl protons, while the furan (B31954) protons would appear in a distinct region of the spectrum. The α-proton and β-protons of the alanine moiety would also exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR provides detailed information about the carbon skeleton of the molecule. The carbonyl carbons of the Fmoc protecting group and the carboxylic acid would be readily identifiable, as would the carbons of the fluorenyl and furyl rings. The α- and β-carbons of the alanine backbone would also have distinct chemical shifts.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Fmoc-L-Alanine (a related compound)
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (Fmoc) | ~156 |
| Carbonyl (Acid) | ~176 |
| CH (Fmoc) | ~47 |
| CH₂ (Fmoc) | ~67 |
| Aromatic (Fmoc) | ~120-144 |
| α-Carbon (Ala) | ~50 |
| β-Carbon (Ala) | ~17 |
Note: Data is for Fmoc-L-Alanine and serves as an estimation for this compound.
UV-Vis Spectroscopy is primarily utilized in the context of SPPS to monitor the cleavage of the Fmoc protecting group. nih.gov The Fmoc group is removed by treatment with a secondary amine, typically piperidine (B6355638), which results in the formation of a dibenzofulvene-piperidine adduct. semanticscholar.org This adduct has a strong chromophore that absorbs in the UV region, allowing for quantitative monitoring of the deprotection step. nih.gov The absorbance of the adduct is typically measured at around 301 nm. nih.gov
Interactive Data Table: UV-Vis Monitoring of Fmoc Cleavage
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) in DMF |
| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ |
| Dibenzofulvene-piperidine adduct | ~289.8 nm | ~6089 M⁻¹cm⁻¹ |
By measuring the absorbance of the solution after the piperidine treatment, the extent of Fmoc removal can be accurately determined, ensuring the completeness of the deprotection step before the coupling of the next amino acid. nih.gov
Mass Spectrometry for Peptide and Protein Analysis (e.g., MALDI-TOF)
Mass spectrometry is an indispensable tool for the characterization of peptides and proteins containing this compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of biomolecules. shimadzu.comnih.gov
In the context of peptides synthesized with this compound, MALDI-TOF MS would be used to:
Confirm the molecular weight of the final peptide, verifying the successful incorporation of the 2-furylalanine residue.
Assess the purity of the synthesized peptide by detecting the presence of any deletion sequences or byproducts from the synthesis. shimadzu.com
Sequence the peptide through post-source decay (PSD) or tandem mass spectrometry (MS/MS) to confirm the amino acid sequence, including the position of the 2-furylalanine. nih.gov
Interactive Data Table: Hypothetical MALDI-TOF Data for a Peptide Containing L-2-Furylalanine
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) |
| Gly-Ala-(2-Furyl)Ala-Leu | 422.21 | ~423.22 |
| Val-(2-Furyl)Ala-Pro-Gly | 419.21 | ~420.22 |
Chromatographic Purity Assessment (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides, including those containing this compound. spkx.net.cnnih.gov This technique separates the target peptide from impurities based on hydrophobicity.
The purity of this compound itself, as well as the final purified peptide, is determined by integrating the peak area of the main product in the chromatogram and comparing it to the total area of all peaks. nih.gov A typical RP-HPLC analysis of a pure Fmoc-protected amino acid or a peptide will show a single major peak. The retention time of the peptide can also provide information about its hydrophobicity, which can be influenced by the presence of the 2-furylalanine residue.
Interactive Data Table: Typical RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV at 220 nm and 280 nm |
Biophysical Characterization of Modified Biomolecules (e.g., FRET, binding assays)
The incorporation of L-2-Furylalanine into peptides can be leveraged for various biophysical studies, particularly in the development of fluorescent probes and in binding assays. iris-biotech.denih.gov
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in biomolecules. nih.govrsc.org While the furan ring of 2-furylalanine is not intrinsically fluorescent, it can be chemically modified to incorporate a fluorophore, or it can be positioned within a peptide to influence the environment of a nearby fluorescent label. iris-biotech.de The unique electronic properties of the furan ring could potentially be exploited in the design of novel FRET pairs. By incorporating 2-furylalanine alongside a suitable donor or acceptor fluorophore, it may be possible to create peptide-based sensors that report on binding events or enzymatic cleavage through changes in FRET efficiency. nih.govacs.org
Binding Assays can be enhanced by the presence of 2-furylalanine. The furan moiety can participate in specific interactions with a target receptor or protein. iris-biotech.de Furthermore, peptides containing 2-furylalanine can be labeled with fluorescent probes to facilitate binding studies. researchgate.netnih.govrsc.orgresearchgate.net In a typical fluorescence binding assay, the change in fluorescence intensity or polarization upon binding of the labeled peptide to its target is monitored. This allows for the determination of binding affinities (Kd) and the study of binding kinetics.
Interactive Data Table: Potential Applications in Biophysical Characterization
| Technique | Role of 2-Furylalanine Derivative | Information Obtained |
| FRET | As a site for fluorophore attachment or as a modulator of the local environment of a FRET pair. | Distance changes, conformational dynamics, enzyme activity. |
| Fluorescence Binding Assays | As a component of a fluorescently labeled peptide ligand. | Binding affinity (Kd), binding kinetics, receptor-ligand interactions. |
Future Directions and Emerging Research Avenues for Fmoc L 2 Furylalanine
Development of Novel Furan-Based Reaction Chemistries
The electron-rich furan (B31954) ring of Fmoc-L-2-furylalanine is a versatile chemical handle for a variety of reactions. iris-biotech.de Future research is expected to move beyond established methods to develop novel reaction chemistries that leverage the unique reactivity of the furan group. A primary area of exploration is its function as a diene in Diels-Alder reactions. iris-biotech.de The development of new dienophiles that react specifically and efficiently with the furan moiety under biocompatible conditions will be a significant focus. This could lead to the creation of novel intramolecular and intermolecular cyclization strategies for peptide modification and stabilization.
Furthermore, photoactivated reactions involving singlet oxygen mediation represent a promising frontier. iris-biotech.de The ability to trigger furan-based labeling with light offers precise spatial and temporal control over peptide and protein modification. iris-biotech.de Future work will likely involve the design of new photosensitizers and reaction conditions to enhance the efficiency and specificity of these photo-oxidative transformations, potentially leading to novel crosslinking and ligation technologies.
| Reaction Type | Description | Potential Future Developments |
|---|---|---|
| Diels-Alder Reaction | The furan ring acts as a diene, reacting with a dienophile to form a cyclic adduct. iris-biotech.de | Development of novel, highly reactive dienophiles for bioorthogonal applications; exploration of intramolecular Diels-Alder reactions for peptide stapling. |
| Photoactivated Oxidation | Light-induced generation of singlet oxygen leads to oxidation of the furan ring, enabling labeling and crosslinking. iris-biotech.de | Design of new photosensitizers for wavelength-specific activation; optimization of reaction conditions for in vivo applications. |
Expansion into New Bioconjugation Modalities
The application of this compound in bioconjugation is a rapidly evolving field. Current uses in site-specific protein modification, peptide labeling, and the construction of antibody-drug conjugates (ADCs) have already demonstrated its value. iris-biotech.de Future research is poised to expand its utility into new bioconjugation modalities. This includes the development of novel ligation strategies that are orthogonal to existing methods, allowing for the assembly of more complex biomolecular architectures.
The furan moiety's ability to participate in furan-oxidation based conjugation offers a powerful tool for creating stable linkages under physiological conditions. iris-biotech.de Researchers are expected to explore new activating agents and reaction partners to broaden the scope of molecules that can be conjugated to furan-containing peptides. This could lead to the development of novel hydrogels, surface coatings, and diagnostic agents with tailored properties.
Integration with Advanced Bioengineering Platforms
The unique reactivity of this compound makes it an ideal candidate for integration with advanced bioengineering platforms. Its use in the construction of fluorescent probes is just the beginning. iris-biotech.de Future applications will likely involve the incorporation of this amino acid into peptides designed for self-assembling nanomaterials, where the furan group can be used to trigger assembly or to functionalize the resulting structures.
Furthermore, its role in furan-mediated nucleic acid crosslinking opens up possibilities for the development of new tools for studying DNA-protein interactions and for the creation of novel gene delivery systems. iris-biotech.de By incorporating this compound into peptide nucleic acids (PNAs) or other DNA mimics, researchers could create systems that can be crosslinked to their target nucleic acid sequences with high specificity upon activation.
Computational Chemistry and In Silico Modeling for Design and Prediction
While specific computational studies on this compound are not yet prevalent, the broader field of computational peptide design offers significant promise for accelerating research in this area. nih.gov Future efforts will likely employ molecular dynamics simulations to understand how the incorporation of L-2-furylalanine affects peptide structure, dynamics, and folding. nih.gov These simulations can provide insights into the conformational preferences of the furan-containing side chain and its interactions with other residues, guiding the design of peptides with specific structural properties.
In silico modeling can also be used to predict the reactivity of the furan moiety in different chemical environments and to design novel reaction partners for bioconjugation. mdpi.com By simulating reaction pathways and transition states, computational chemistry can help to identify promising new reactions and optimize conditions for existing ones, reducing the need for extensive experimental screening. The development of specialized force fields and quantum mechanical methods tailored to furan chemistry will be crucial for the accuracy of these predictions.
| Computational Method | Application Area | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Peptide structure and dynamics | Understanding the influence of L-2-furylalanine on peptide conformation and stability. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanism studies | Predicting the feasibility and kinetics of novel furan-based reactions. |
| Protein-Peptide Docking | Binding interactions | Designing furylalanine-containing peptides with high affinity for specific biological targets. rsc.org |
Overcoming Current Synthetic and Methodological Limitations in this compound Research
Despite its utility, the use of this compound is not without its challenges. A significant limitation arises during the final trifluoroacetic acid (TFA)-mediated deprotection step in solid-phase peptide synthesis (SPPS). nih.gov The furan group can be partially degraded by the strong acid, leading to the formation of by-products. nih.gov One major by-product is a bis-dithioacetal, which forms after acidic hydrolysis of the furyl group in the presence of common cation scavengers like ethanedithiol. nih.gov
Future research will focus on developing improved cleavage cocktails and deprotection strategies to minimize this degradation. Studies have already shown that using cleavage cocktails containing water and alternative scavengers like triisopropylsilane (B1312306) (TIS) or 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) can significantly reduce the formation of these side products. nih.gov Further optimization of these conditions and the development of novel, milder cleavage methods will be essential for the efficient synthesis of longer and more complex furylalanine-containing peptides. Additionally, addressing general challenges in Fmoc-SPPS, such as peptide insolubility and aspartimide formation, will also benefit the synthesis of peptides containing this non-canonical amino acid. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
